MR-16728 hydrochloride

Description

Properties

IUPAC Name |

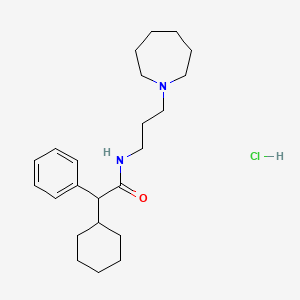

N-[3-(azepan-1-yl)propyl]-2-cyclohexyl-2-phenylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36N2O.ClH/c26-23(24-16-11-19-25-17-9-1-2-10-18-25)22(20-12-5-3-6-13-20)21-14-7-4-8-15-21;/h3,5-6,12-13,21-22H,1-2,4,7-11,14-19H2,(H,24,26);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLMQSFIGPVLVAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CCCNC(=O)C(C2CCCCC2)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H37ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

MR-16728 Hydrochloride: An In-depth Technical Guide on its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

MR-16728 hydrochloride is a synthetic small molecule, identified as an analogue of cetiedil (B83691), that has been characterized primarily for its ability to promote the release of acetylcholine (B1216132) (ACh). Emerging evidence strongly suggests that its mechanism of action is intricately linked to the modulation of intracellular calcium (Ca²⁺) homeostasis and its interaction with the sigma-1 (σ₁) receptor, a unique chaperone protein located at the endoplasmic reticulum (ER). This technical guide consolidates the current understanding of this compound's mechanism of action, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways to facilitate further research and drug development efforts in neuropharmacology.

Core Mechanism of Action: Sigma-1 Receptor Agonism and Calcium Modulation

The primary mechanism of action of this compound is proposed to be its function as a sigma-1 (σ₁) receptor agonist. This interaction leads to a cascade of intracellular events, culminating in the enhanced release of acetylcholine and modulation of neuronal excitability. The key facets of this mechanism are:

-

Sigma-1 (σ₁) Receptor Binding: As a cetiedil analogue, this compound is predicted to bind to and activate the σ₁ receptor. The σ₁ receptor is a ligand-operated molecular chaperone at the mitochondria-associated ER membrane (MAM) that plays a crucial role in regulating Ca²⁺ signaling between the ER and mitochondria.

-

Inhibition of Presynaptic Ca²⁺-ATPase: this compound has been shown to inhibit the activity of Ca²⁺-ATPase in pure presynaptic membranes.[1][2] This inhibition would lead to a localized increase in intracellular Ca²⁺ concentration, a critical trigger for neurotransmitter release.

-

Modulation of Intracellular Calcium Signaling: Agonism at the σ₁ receptor is known to modulate intracellular Ca²⁺ signaling through its interaction with inositol (B14025) 1,4,5-trisphosphate (IP₃) receptors at the ER.[3] This can lead to the potentiation of Ca²⁺ release from intracellular stores, further contributing to the elevation of cytosolic Ca²⁺ levels.

-

Enhanced Acetylcholine Release: The culmination of these effects is the significant enhancement of acetylcholine release from presynaptic terminals, particularly in the presence of low calcium concentrations.[1][2]

Quantitative Data

| Compound/Parameter | Value | Assay/System | Reference |

| This compound | |||

| Half-maximal effect (EC₅₀) for Ca²⁺-ATPase inhibition | 13.5 μM | Pure presynaptic membranes | [1][2] |

| Cetiedil | |||

| 50% inhibition of erythrocyte sickling | ~140 µM | In vitro erythrocyte sickling assay | [4] |

| Sigma-1 Receptor Ligands (for comparison) | |||

| Fluvoxamine (Ki) | < 100 nM | Radioligand binding assay | [5] |

| Sertraline (Ki) | < 100 nM | Radioligand binding assay | [5] |

| Haloperidol (Ki) | 2-4 nM | Radioligand binding assay | [6] |

| (+)-Pentazocine (Ki) | 1.7 nM | Radioligand binding assay | [6] |

| Donepezil (Ki) | 14.6 nM | Radioligand binding assay | [5] |

Signaling Pathways

The proposed signaling cascade initiated by this compound is depicted in the following diagrams.

References

- 1. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 2. hellobio.com [hellobio.com]

- 3. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 4. Effect of cetiedil on erythrocyte sickling: new type of antisickling agent that may affect erythrocyte membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]

MR-16728 Hydrochloride: A Cetiedil Analogue with Cholinergic and Potential Vasodilatory Properties

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

MR-16728 hydrochloride, a synthetic analogue of the peripheral vasodilator cetiedil (B83691), has emerged as a compound of interest for its distinct pharmacological activities. Primarily characterized for its effects on cholinergic neurotransmission, MR-16728 demonstrates a dual action of enhancing ionophore-induced acetylcholine (B1216132) release while inhibiting depolarization-induced release from presynaptic terminals. This activity is linked to its inhibition of Ca2+-ATPase. As an analogue of cetiedil, which is known for its vasodilatory and anti-sickling properties, MR-16728 presents a valuable tool for investigating the structure-activity relationships of this class of compounds and holds potential for further therapeutic development. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its mechanism of action, comparative data with cetiedil, detailed experimental protocols, and visualized signaling pathways.

Introduction

Cetiedil, a peripheral vasodilator, has been utilized in the management of vascular disorders and has shown efficacy in treating sickle cell disease by altering erythrocyte membrane permeability.[1][2] this compound was developed as an analogue of cetiedil to explore and potentially refine its pharmacological profile.[3] Initial research has focused on the effects of MR-16728 on the nervous system, particularly its influence on acetylcholine (ACh) dynamics.[1] This document aims to consolidate the available technical information on this compound, providing a detailed resource for researchers in pharmacology and drug development.

Mechanism of Action

Modulation of Acetylcholine Release

This compound exhibits a complex modulatory effect on acetylcholine release from presynaptic nerve terminals, specifically demonstrated in studies using Torpedo synaptosomes.[1]

-

Enhancement of Ionophore-Induced Release: In the presence of calcium ionophores such as A23187 or ionomycin, MR-16728 enhances the release of acetylcholine. This suggests that when the presynaptic membrane is made permeable to calcium, MR-16728 facilitates the subsequent steps of neurotransmitter release.[1]

-

Inhibition of Depolarization-Induced Release: Conversely, when acetylcholine release is triggered by KCl-induced depolarization of the presynaptic membrane, MR-16728 acts as an inhibitor.[1] This indicates an interference with the natural calcium influx pathway that is activated upon membrane depolarization.

Inhibition of Ca2+-ATPase Activity

A key molecular target of MR-16728 is the Ca2+-ATPase located in presynaptic membranes. By inhibiting this enzyme, MR-16728 disrupts the calcium extrusion mechanism, which is crucial for maintaining low intracellular calcium concentrations. This inhibition likely contributes to the observed modulation of acetylcholine release.[1]

Comparative Pharmacology: this compound vs. Cetiedil

While MR-16728 was developed as an analogue of cetiedil, their primary reported activities differ. Cetiedil is principally recognized for its vasodilatory and anti-sickling effects, whereas the main body of research on MR-16728 focuses on its cholinergic properties.

Effects on Acetylcholine Release

Both MR-16728 and cetiedil have been shown to enhance spontaneous, Ca2+-independent acetylcholine release. However, their effects on evoked release are distinct, with MR-16728 inhibiting depolarization-induced release and cetiedil also showing inhibitory properties on evoked release.

Vasodilatory and Anti-Sickling Properties

Cetiedil's vasodilatory action is thought to be mediated through the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway, leading to smooth muscle relaxation.[4][5] Its anti-sickling effect is attributed to its ability to alter erythrocyte membrane permeability to cations, specifically by inhibiting the Ca2+-activated potassium channel.[1][6] The vasodilatory and anti-sickling properties of MR-16728 have not been extensively reported, representing a potential area for future investigation.

Data Presentation

Table 1: Quantitative Data on the Effects of this compound

| Parameter | Value | Experimental Context | Reference |

| Half-maximal effect (EC50) on ACh release enhancement | 13.5 µM | A23187-induced ACh release from Torpedo synaptosomes | [1] |

| Maximal enhancement of ACh release | Up to 145% of control | A23187-induced ACh release with 4 mM Ca2+ | [1] |

| Enhanced ACh release at low Ca2+ | Up to 300% of control | Ionomycin-induced ACh release with ~10 µM Ca2+ | [1] |

| Inhibition of Ca2+-ATPase activity | Yes | Purified synaptosomal presynaptic membranes | [1] |

Table 2: Comparative Effects of MR-16728 and Cetiedil on Acetylcholine Release

| Compound | Effect on Spontaneous Ca2+-independent ACh Release | Effect on Depolarization-Evoked ACh Release | Reference |

| MR-16728 | Enhancement | Inhibition | [1] |

| Cetiedil | Enhancement (up to 340%) | Inhibition |

Experimental Protocols

Acetylcholine Release Assay from Torpedo Synaptosomes (Chemiluminescent Method)

This protocol is based on the methodology described in studies investigating the effects of MR-16728.[1]

5.1.1. Preparation of Synaptosomes:

-

Dissect the electric organ from Torpedo marmorata.

-

Homogenize the tissue in a suitable buffer (e.g., 0.4 M NaCl, 10 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove large debris.

-

Centrifuge the supernatant at a higher speed to pellet the crude synaptosomal fraction.

-

Resuspend the pellet and purify the synaptosomes using a density gradient centrifugation method.

5.1.2. Chemiluminescent Assay:

-

Prepare a reaction mixture containing choline (B1196258) oxidase, luminol (B1675438), and horseradish peroxidase in a suitable buffer.

-

Add a suspension of the prepared synaptosomes to the reaction mixture.

-

To measure evoked release, induce depolarization by adding a high concentration of KCl or a calcium ionophore (e.g., A23187).

-

The released acetylcholine is hydrolyzed by acetylcholinesterase present in the synaptosomal preparation, yielding choline.

-

Choline is oxidized by choline oxidase, producing hydrogen peroxide (H2O2).

-

The H2O2 reacts with luminol in the presence of peroxidase, generating a light emission that is proportional to the amount of acetylcholine released.

-

Monitor the light emission using a luminometer.

-

To test the effect of MR-16728, pre-incubate the synaptosomes with the desired concentration of the compound before inducing release.

Ca2+-ATPase Activity Assay in Synaptosomal Membranes

This is a generalized protocol for measuring Ca2+-ATPase activity.

5.2.1. Preparation of Synaptosomal Membranes:

-

Prepare synaptosomes as described in section 5.1.1.

-

Lyse the synaptosomes by osmotic shock in a hypotonic buffer.

-

Centrifuge the lysate at high speed to pellet the synaptosomal membranes.

-

Wash the membrane pellet with a suitable buffer to remove cytosolic components.

5.2.2. ATPase Activity Assay (Colorimetric Method):

-

Prepare a reaction buffer containing ATP, MgCl2, and a Ca2+/EGTA buffer system to control the free Ca2+ concentration.

-

Add the prepared synaptosomal membranes to the reaction buffer.

-

To test the effect of MR-16728, add the desired concentration of the compound to the reaction mixture.

-

Incubate the reaction at 37°C for a defined period.

-

Stop the reaction by adding a reagent that precipitates the protein and allows for the measurement of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.

-

Quantify the amount of Pi released using a colorimetric method, such as the malachite green assay.[7]

-

The Ca2+-ATPase activity is calculated as the difference between the Pi released in the presence and absence of calcium.

Signaling Pathways and Logical Relationships

Proposed Mechanism of MR-16728 Action on Acetylcholine Release

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. cGMP Signaling and Vascular Smooth Muscle Cell Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pulsatile release of acetylcholine by nerve terminals (synaptosomes) isolated from Torpedo electric organ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Contemporary approaches to modulating the nitric oxide-cGMP pathway in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ca2+ Mg2+ -ATPase activity of synaptosome fraction and synaptosomal membranes from different areas of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-(azepan-1-yl)ethyl 2-cyclohexyl-2-(thiophen-3-yl)acetate | Molport-006-120-894 | Novel [molport.com]

Unraveling the Biological Profile of N-[3-(1-Hexahydroazapinyl)propyl]-α-cyclohexyl-benzeneacetamide hydrochloride: A Review of Available Data

Despite its specific chemical structure, a comprehensive review of publicly available scientific literature and patent databases reveals a significant lack of information regarding the biological activity of N-[3-(1-Hexahydroazapinyl)propyl]-α-cyclohexyl-benzeneacetamide hydrochloride. Currently, there are no detailed experimental studies, quantitative data, or elucidated signaling pathways associated with this compound in peer-reviewed publications or patents.

This in-depth technical guide aims to provide researchers, scientists, and drug development professionals with the most current understanding of this molecule. However, the available information is limited to its chemical identity and commercial availability.

Chemical and Physical Properties

Based on supplier specifications, the fundamental properties of N-[3-(1-Hexahydroazapinyl)propyl]-α-cyclohexyl-benzeneacetamide hydrochloride are summarized below.

| Property | Value |

| CAS Number | 147614-21-9 |

| Molecular Formula | C23H37ClN2O |

| Molecular Weight | 393.01 g/mol |

Biological Activity and Mechanism of Action

As of the latest searches, there is no published data detailing the pharmacological profile of N-[3-(1-Hexahydroazapinyl)propyl]-α-cyclohexyl-benzeneacetamide hydrochloride. Investigations into its potential targets, mechanism of action, and therapeutic effects have not been reported in the public domain.

A structurally related compound, N-[3-(azepan-1-yl)propyl]-2-cyclohexyl-2-phenylacetamide hydrochloride, has been anecdotally described by a commercial supplier as an analog of cetiedil (B83691) that stimulates the release of acetylcholine (B1216132) from synaptosomes. However, it is crucial to note that this information pertains to a different, albeit similar, molecule and has not been substantiated by primary scientific literature. The direct biological activities of the title compound remain uninvestigated and unknown.

Experimental Protocols

The absence of published research means there are no established experimental protocols for evaluating the biological activity of N-[3-(1-Hexahydroazapinyl)propyl]-α-cyclohexyl-benzeneacetamide hydrochloride. Researchers interested in studying this compound would need to develop novel assays based on its chemical structure and potential, yet currently hypothetical, targets.

A general workflow for initiating the investigation of a novel compound is outlined below.

Signaling Pathways

Due to the lack of data on the mechanism of action, no signaling pathways can be definitively associated with N-[3-(1-Hexahydroazapinyl)propyl]-α-cyclohexyl-benzeneacetamide hydrochloride.

Future Directions

The biological activity of N-[3-(1-Hexahydroazapinyl)propyl]-α-cyclohexyl-benzeneacetamide hydrochloride represents a significant knowledge gap. Future research should focus on:

-

Computational Screening: In silico studies to predict potential biological targets based on the compound's structure.

-

High-Throughput Screening: In vitro assays against a broad range of receptors, enzymes, and ion channels to identify initial biological activities.

-

Phenotypic Screening: Cell-based assays to observe the compound's effects on cellular phenotypes and identify potential therapeutic areas.

Until such studies are conducted and published, the biological profile of this compound remains speculative. Researchers are encouraged to report any findings to contribute to the collective scientific understanding.

The Modulatory Effects of MR-16728 Hydrochloride on Acetylcholine Release from Synaptosomes: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the pharmacological actions of MR-16728 hydrochloride, a cetiedil (B83691) analogue, on acetylcholine (B1216132) (ACh) release from presynaptic nerve terminals, known as synaptosomes. The compound exhibits a dual modulatory role, enhancing ACh release under specific conditions of calcium influx while inhibiting it upon membrane depolarization. This whitepaper consolidates the available quantitative data, details the experimental methodologies employed in these findings, and provides visual representations of the key pathways and workflows.

Quantitative Data Summary

The effects of this compound on acetylcholine release are concentration-dependent and influenced by the mode of synaptosomal stimulation. The following tables summarize the key quantitative findings from studies on Torpedo synaptosomes.

| Parameter | Value | Condition | Reference |

| Stimulation of ACh Release | |||

| Maximal Enhancement | Up to 145% of control | Ca2+ ionophore (A23187 or ionomycin) induced release in 4 mM Ca2+ | [1] |

| Maximal Enhancement | Up to 300% of control | Low Ca2+ concentration (10 µM range) | [1] |

| Half-maximal effective concentration (EC50) | 13.5 µM | Ca2+ ionophore-induced release | [1][2][3] |

| Spontaneous ACh Release | Enhancement observed | Ca2+-independent | [4] |

| Inhibition of ACh Release | |||

| Effect on Depolarization-Induced Release | Inhibitory | KCl depolarization of the presynaptic membrane | [1][2][3] |

| Enzymatic Inhibition | |||

| Target Enzyme | Ca2+-ATPase | Purified synaptosomal presynaptic membranes | [1][2][3] |

Experimental Protocols

The following sections outline the methodologies utilized to investigate the effects of this compound on acetylcholine release from synaptosomes.

Synaptosome Preparation

Synaptosomes, which are isolated presynaptic terminals, are the primary model for these studies.

-

Source: The electric organ of the marine ray Torpedo marmorata is a common source due to its rich cholinergic innervation.[1][4][5][6]

-

Procedure:

-

The electric organ tissue is homogenized in an iso-osmotic solution to maintain the integrity of the nerve terminals.

-

The homogenate is then subjected to differential centrifugation to separate the synaptosomal fraction from other cellular components.

-

The resulting pellet, rich in synaptosomes, is resuspended in a suitable buffer for experimentation.

-

Acetylcholine Release Assays

The release of acetylcholine from the prepared synaptosomes is measured under various experimental conditions.

-

Induction of Release:

-

Calcium Ionophore-Induced Release: Synaptosomes are treated with a calcium ionophore such as A23187 or ionomycin (B1663694) in the presence of extracellular calcium. This creates artificial pores in the membrane, allowing an influx of Ca2+ and triggering neurotransmitter release.[1]

-

Depolarization-Induced Release: The synaptosomal membrane is depolarized using a high concentration of potassium chloride (KCl). This mimics the physiological action potential and opens voltage-gated calcium channels, leading to ACh release.[1]

-

Spontaneous Release: The basal release of ACh is measured in the absence of specific stimuli to assess the compound's effect on baseline neurotransmitter leakage.[4]

-

-

Measurement of Acetylcholine:

-

Chemiluminescent Assay: A highly sensitive method that utilizes the enzyme choline (B1196258) oxidase. Released acetylcholine is hydrolyzed to choline, which is then oxidized by choline oxidase, producing a detectable chemiluminescent signal.[4]

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action for this compound and the general experimental workflow.

Caption: Proposed mechanism of this compound action on acetylcholine release.

Caption: General experimental workflow for studying MR-16728's effects.

References

- 1. The effect of MR16728, a cetiedil analogue, on acetylcholine release in Torpedo synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.eu [file.medchemexpress.eu]

- 4. Spontaneous release of acetylcholine from Torpedo synaptosomes: effect of cetiedil and its analogue MR 16728 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pulsatile release of acetylcholine by nerve terminals (synaptosomes) isolated from Torpedo electric organ - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Simultaneous release of acetylcholine and ATP from stimulated cholinergic synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Role of MR-16728 Hydrochloride in Neurotransmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MR-16728 hydrochloride, a derivative of cetiedil (B83691), has been identified as a modulator of acetylcholine (B1216132) release. Its primary mechanism of action is the inhibition of presynaptic Ca2+-ATPase, which leads to an enhancement of acetylcholine exocytosis, particularly under conditions of low intracellular calcium. This technical guide provides a comprehensive overview of the known pharmacology of this compound and outlines detailed experimental protocols to further investigate its role in neurotransmission, with a specific focus on its potential interactions with the opioid and monoaminergic systems. While direct evidence of such interactions is not yet available, this document proposes a scientific framework for their exploration, leveraging established methodologies.

Introduction

This compound is a cetiedil analogue that has been shown to promote the release of the neurotransmitter acetylcholine. This activity is attributed to its ability to inhibit Ca(2+)-ATPase activity within presynaptic membranes. The half-maximal effect for this inhibition has been observed at a concentration of 13.5 μM. A key characteristic of this compound is its significant enhancement of acetylcholine release in environments with low calcium concentrations.

The parent compound, cetiedil, exhibits a broader pharmacological profile, including anticholinergic, calcium channel blocking, and potassium channel blocking properties. These characteristics of cetiedil suggest that this compound may possess a more complex mechanism of action than currently understood, potentially influencing other neurotransmitter systems. This guide will explore these possibilities and provide the necessary tools for their investigation.

Core Mechanism of Action: Acetylcholine Release

The foundational mechanism of this compound is its impact on acetylcholine release. This is achieved through the inhibition of presynaptic Ca2+-ATPase.

Quantitative Data Summary

| Parameter | Value | Source |

| Half-maximal effective concentration (EC50) for Ca2+-ATPase inhibition | 13.5 μM | [1] |

Signaling Pathway

The proposed signaling pathway for this compound's effect on acetylcholine release is illustrated below.

Investigating Interactions with Opioid and Monoaminergic Systems

While direct evidence is lacking, the known interactions between the cholinergic system and both the opioid and monoaminergic systems provide a strong rationale for investigating the potential effects of this compound on these pathways. Opioid receptors are known to modulate acetylcholine release, and acetylcholine, in turn, can influence dopamine (B1211576) and serotonin (B10506) levels.

Proposed Experimental Workflow

A logical workflow to explore these potential interactions is outlined below.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the role of this compound in neurotransmission. These are based on established protocols and should be adapted and optimized for the specific compound and research question.

Protocol 1: [³H]-Acetylcholine Release from Rat Brain Synaptosomes

This protocol is designed to measure the effect of this compound on acetylcholine release from isolated nerve terminals.

Materials:

-

Rat brain tissue (e.g., cortex or striatum)

-

[³H]-Choline

-

Krebs-Ringer buffer (KRB)

-

This compound

-

Scintillation fluid and counter

Procedure:

-

Synaptosome Preparation: Homogenize rat brain tissue in ice-cold sucrose (B13894) buffer and prepare synaptosomes using differential centrifugation.

-

Radiolabeling: Incubate the synaptosome suspension with [³H]-choline to allow for uptake and conversion to [³H]-acetylcholine.

-

Superfusion: Layer the labeled synaptosomes onto a filter in a superfusion chamber and wash with KRB to establish a stable baseline of [³H] outflow.

-

Stimulation and Drug Application:

-

Collect baseline fractions of the superfusate.

-

Apply this compound at various concentrations in the KRB.

-

Stimulate acetylcholine release using a depolarizing stimulus (e.g., high KCl concentration).

-

Collect fractions throughout the stimulation period.

-

-

Quantification: Determine the radioactivity in each fraction using liquid scintillation counting.

-

Data Analysis: Express the evoked release of [³H]-acetylcholine as a percentage of the total radioactivity in the synaptosomes. Compare the release in the presence and absence of this compound.

Protocol 2: Presynaptic Ca²⁺-ATPase Activity Assay

This assay measures the direct inhibitory effect of this compound on Ca²⁺-ATPase activity in synaptosomal membranes.

Materials:

-

Synaptosomal membrane preparation

-

Assay buffer containing ATP, CaCl₂, and MgCl₂

-

This compound

-

Malachite green reagent for phosphate (B84403) detection

-

Spectrophotometer

Procedure:

-

Membrane Preparation: Prepare synaptosomal membranes from rat brain tissue by lysis and centrifugation of synaptosomes.

-

Reaction Setup: In a microplate, combine the synaptosomal membranes with the assay buffer.

-

Drug Incubation: Add varying concentrations of this compound to the wells and pre-incubate.

-

Initiate Reaction: Start the enzymatic reaction by adding ATP.

-

Stop Reaction and Measure Phosphate: After a defined incubation period, stop the reaction and measure the amount of inorganic phosphate released from ATP hydrolysis using the malachite green reagent and a spectrophotometer.

-

Data Analysis: Calculate the specific activity of Ca²⁺-ATPase and determine the IC₅₀ value for this compound.

Protocol 3: In Vivo Microdialysis for Dopamine and Serotonin

This protocol allows for the measurement of extracellular dopamine and serotonin levels in the brain of freely moving animals following administration of this compound.[2][3][4][5][6]

Materials:

-

Laboratory animals (e.g., rats)

-

Stereotaxic apparatus

-

Microdialysis probes

-

Perfusion pump and fraction collector

-

High-performance liquid chromatography with electrochemical detection (HPLC-ED) system

-

This compound

Procedure:

-

Probe Implantation: Surgically implant a microdialysis probe into the brain region of interest (e.g., striatum for dopamine, hippocampus for serotonin) under anesthesia.

-

Recovery: Allow the animal to recover from surgery.

-

Microdialysis: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate. Collect baseline dialysate samples.

-

Drug Administration: Administer this compound systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe.

-

Sample Collection: Continue to collect dialysate samples at regular intervals.

-

Neurotransmitter Analysis: Analyze the concentration of dopamine, serotonin, and their metabolites in the dialysate samples using HPLC-ED.

-

Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels and compare between treatment and control groups.

Logical Relationships of Potential Effects

The potential downstream effects of this compound on various neurotransmitter systems can be logically mapped out.

Conclusion

This compound presents a targeted mechanism for enhancing cholinergic neurotransmission through the inhibition of presynaptic Ca²⁺-ATPase. While its direct effects on the opioid and monoaminergic systems remain to be elucidated, the established interplay between these neurotransmitter systems suggests that such investigations are a critical next step in understanding the full pharmacological profile of this compound. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to systematically explore the broader role of this compound in neurotransmission, potentially uncovering novel therapeutic applications.

References

- 1. What are Ca2+-ATPases inhibitors and how do they work? [synapse.patsnap.com]

- 2. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]

- 3. d-scholarship.pitt.edu [d-scholarship.pitt.edu]

- 4. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]

Pharmacological Profile of MR-16728 Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

MR-16728 hydrochloride, a synthetic analogue of cetiedil, has been identified as a modulator of acetylcholine (B1216132) (ACh) release. This technical document summarizes the current, albeit limited, publicly available pharmacological data for this compound. The compound exhibits a dualistic effect on acetylcholine release, enhancing it under conditions of ionophore-induced calcium influx while inhibiting it following depolarization by potassium chloride (KCl). Furthermore, this compound is an inhibitor of Ca(2+)-ATPase activity in presynaptic membranes. This profile suggests a complex interaction with the machinery of neurotransmitter release, warranting further investigation for its potential as a pharmacological tool in neuroscience research. Due to the limited availability of the primary research, this document focuses on the key findings and provides a foundational understanding of this compound's mechanism of action based on the accessible data.

Introduction

This compound is a research chemical identified as an analogue of cetiedil, a compound with a history of investigation for its vasodilator and antisickling properties. The primary pharmacological interest in this compound stems from its observed effects on cholinergic neurotransmission. Understanding the mechanisms by which it modulates acetylcholine release is crucial for its potential application in studying synaptic function and for the development of novel therapeutic agents targeting cholinergic pathways. This whitepaper aims to consolidate the known pharmacological characteristics of this compound, with a focus on its effects on acetylcholine release and enzymatic activity.

Pharmacological Data

The primary quantitative data available for this compound pertains to its inhibitory effect on presynaptic Ca(2+)-ATPase.

Table 1: Enzymatic Inhibition Data for this compound

| Target Enzyme | Effect | Half-Maximal Effect Concentration | Source |

| Presynaptic Ca(2+)-ATPase | Inhibition | 13.5 μM | [1] |

Table 2: Effects of this compound on Acetylcholine Release

| Condition | Effect on Acetylcholine Release | Calcium Concentration | Source |

| KCl-induced Depolarization | Inhibition | Not Specified | [1] |

| Low Calcium Environment | Significant Enhancement | ~10 μM | [1] |

Mechanism of Action

This compound demonstrates a nuanced mechanism of action centered on the regulation of presynaptic calcium levels and acetylcholine release.

Inhibition of Ca(2+)-ATPase

This compound inhibits the activity of Ca(2+)-ATPase in pure presynaptic membranes.[1] This enzyme is critical for maintaining low intracellular calcium concentrations by actively pumping calcium out of the presynaptic terminal. Inhibition of this pump would lead to an elevation of intracellular calcium, a key trigger for neurotransmitter release. The half-maximal inhibitory effect occurs at a concentration of 13.5 μM.[1]

Modulation of Acetylcholine Release

The effect of this compound on acetylcholine release is dependent on the stimulus. It inhibits acetylcholine release induced by KCl depolarization.[1] In contrast, it significantly enhances the release of acetylcholine in the presence of low concentrations of calcium (approximately 10 μM range).[1] This suggests that this compound may not directly block the release machinery but rather modulates its sensitivity to calcium or affects calcium dynamics in a complex manner.

The following diagram illustrates the proposed mechanism of action:

Experimental Protocols

Acetylcholine Release Assay (General Description)

Based on available information, acetylcholine release was quantified using a chemiluminescent assay. This method typically involves the enzymatic conversion of released acetylcholine to a product that generates light, which is then measured by a luminometer.

The following diagram outlines a generalized workflow for such an assay:

Ca(2+)-ATPase Activity Assay (Presumed Methodology)

The inhibition of Ca(2+)-ATPase is typically measured by quantifying the rate of ATP hydrolysis in the presence and absence of the inhibitor. This is often done by measuring the amount of inorganic phosphate (B84403) (Pi) released from ATP.

Conclusion and Future Directions

This compound presents an interesting pharmacological profile with its dualistic modulation of acetylcholine release and inhibition of presynaptic Ca(2+)-ATPase. The current understanding is based on a limited set of initial findings. To fully elucidate its mechanism of action and potential as a research tool, further studies are required. These should include:

-

Detailed electrophysiological studies to understand its effects on ion channel function.

-

Binding assays to identify its specific molecular targets.

-

In vivo studies to determine its effects in more complex biological systems.

-

Structure-activity relationship studies to identify key chemical moieties responsible for its activity.

The information presented in this whitepaper provides a foundation for researchers interested in exploring the pharmacological properties of this compound and its potential applications in neuroscience.

References

An In-depth Technical Guide to MR-16728 Hydrochloride (CAS 207403-36-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

MR-16728 hydrochloride is a cetiedil (B83691) analog that has demonstrated notable activity as a modulator of acetylcholine (B1216132) release from presynaptic nerve terminals. This technical guide provides a comprehensive overview of the available research on this compound, focusing on its mechanism of action, quantitative pharmacological data, and detailed experimental protocols. The primary mechanism of MR-16728 involves the inhibition of presynaptic Ca(2+)-ATPase activity, leading to an enhancement of spontaneous and low-calcium dependent acetylcholine release, while paradoxically inhibiting release evoked by high potassium depolarization. This document consolidates the key findings to support further research and drug development efforts centered on this compound.

Core Chemical and Physical Properties

This compound is a small molecule with the following properties:

| Property | Value |

| CAS Number | 207403-36-9 |

| Molecular Formula | C₂₃H₃₆N₂O·HCl |

| Molecular Weight | 393.01 g/mol [1][2] |

| IUPAC Name | N-[3-(1-Hexahydroazapinyl)propyl]-α-cyclohexyl-benzeneacetamide hydrochloride[2] |

| Solubility | Soluble to 100 mM in DMSO[1] |

| Storage | Desiccate at -20°C[1] |

Proposed Synthesis

As a cetiedil analog, a plausible synthetic route for this compound can be extrapolated from established methods for synthesizing related compounds. The synthesis would likely involve a multi-step process culminating in the formation of the final amide product, followed by conversion to the hydrochloride salt.

Caption: Proposed synthetic pathway for this compound.

Mechanism of Action and Signaling Pathway

This compound's primary mechanism of action is the inhibition of Ca(2+)-ATPase in pure presynaptic membranes.[3][4] This enzyme is crucial for maintaining low intracellular calcium concentrations by actively pumping Ca(2+) out of the neuron. By inhibiting this pump, MR-16728 leads to a subtle elevation of basal intracellular Ca(2+), which in turn promotes the spontaneous, quantal release of acetylcholine.

However, the compound shows a dual effect. While it enhances spontaneous and low-calcium-dependent release, it inhibits acetylcholine release induced by high concentrations of potassium (KCl depolarization).[3][4] This suggests a complex interaction with the machinery of neurotransmitter release, potentially involving modulation of voltage-gated calcium channels or other components of the exocytotic process under depolarizing conditions.

Caption: Signaling pathway for MR-16728-enhanced spontaneous acetylcholine release.

Quantitative Data

The following tables summarize the key quantitative findings from in vitro studies on this compound.

Table 1: Effect on Ca(2+)-ATPase Activity

| Parameter | Value | Source |

| Half-maximal effect (IC₅₀) | 13.5 µM | [3][4] |

Table 2: Effects on Acetylcholine (ACh) Release from Torpedo Synaptosomes

| Condition | Effect of MR-16728 | Concentration Range | Source |

| Spontaneous ACh Release | Enhancement | 1-100 µM | |

| KCl-evoked ACh Release | Inhibition | 1-100 µM | [3][4] |

| Low [Ca²⁺] (~10 µM) | Significant Enhancement of ACh Release | Not specified | [3][4] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research on this compound.

Preparation of Synaptosomes from Torpedo Electric Organ

A standardized protocol for isolating synaptosomes, which are resealed nerve terminals, is crucial for studying presynaptic mechanisms.

Caption: Workflow for the preparation of synaptosomes.

Methodology:

-

Dissect fresh Torpedo electric organ and mince the tissue in ice-cold 0.4 M sucrose buffer containing 10 mM HEPES-Tris (pH 7.4).

-

Homogenize the tissue using a Potter-Elvehjem homogenizer with a Teflon pestle.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Collect the supernatant (S1) and centrifuge it at 17,000 x g for 20 minutes at 4°C.

-

Discard the resulting supernatant (S2), and resuspend the pellet (P2), which is the crude synaptosomal fraction, in fresh sucrose buffer.

-

For further purification, layer the resuspended P2 fraction onto a discontinuous Ficoll or Percoll density gradient and centrifuge at high speed (e.g., 50,000 x g) for 1 hour.

-

Collect the synaptosomal fraction from the appropriate interface of the gradient.

-

Wash the purified synaptosomes by resuspending in a physiological buffer and centrifuging again to remove the gradient medium.

Acetylcholine Release Assay

This assay measures the amount of acetylcholine released from synaptosomes under various conditions.

Methodology:

-

Pre-incubate the purified synaptosomes in a physiological buffer (e.g., Krebs-Ringer) for a set period to allow for metabolic stabilization.

-

Aliquot the synaptosome suspension into tubes containing different concentrations of this compound or a vehicle control.

-

To measure spontaneous release, incubate the synaptosomes for a defined period (e.g., 30 minutes) at 37°C.

-

To measure evoked release, after the pre-incubation with the drug, add a depolarizing stimulus such as a high concentration of KCl (e.g., 50 mM).

-

Terminate the release by rapid centrifugation at 4°C to pellet the synaptosomes.

-

Collect the supernatant, which contains the released acetylcholine.

-

Quantify the acetylcholine in the supernatant using methods such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) or a chemiluminescent assay.

Ca(2+)-ATPase Activity Assay

This assay determines the rate of ATP hydrolysis by the Ca(2+)-ATPase in the presence and absence of this compound.

Methodology:

-

Prepare purified presynaptic membranes from the synaptosomal fraction by osmotic shock and differential centrifugation.

-

Set up reaction tubes containing a buffer with ATP, MgCl₂, and varying concentrations of free Ca²⁺, with and without this compound.

-

Initiate the reaction by adding the membrane preparation to the tubes and incubate at 37°C for a specific time.

-

Stop the reaction by adding a reagent that quenches the enzymatic activity (e.g., trichloroacetic acid).

-

Measure the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis. A common method is the colorimetric determination using a malachite green-molybdate reagent.

-

The Ca(2+)-ATPase activity is calculated as the difference in Pi released in the presence and absence of calcium. The inhibitory effect of MR-16728 is determined by comparing the activity with and without the compound.

Research and Clinical Perspective

Currently, there are no known clinical trials involving this compound. The available research is preclinical and focuses on its in vitro effects on cholinergic neurotransmission. The dual action of enhancing spontaneous release while inhibiting evoked release suggests a complex pharmacological profile that warrants further investigation. Its ability to modulate acetylcholine release could be of interest in conditions characterized by cholinergic deficits, although its inhibitory effect on depolarization-induced release may limit its therapeutic potential in this context. The compound has been reported to be withdrawn from sale for commercial reasons, which may have impacted further research.[1]

Conclusion

This compound is a valuable research tool for studying the mechanisms of acetylcholine release. Its well-defined action as a presynaptic Ca(2+)-ATPase inhibitor provides a specific probe for investigating the role of intracellular calcium homeostasis in neurotransmission. While its clinical development is not currently active, the foundational research on MR-16728 provides important insights into the complex regulation of cholinergic synapses. This guide serves as a comprehensive resource for researchers interested in exploring the pharmacology of this and related compounds.

References

- 1. Pulsatile release of acetylcholine by nerve terminals (synaptosomes) isolated from Torpedo electric organ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Acetylcholine-Induced Inhibition of Presynaptic Calcium Signals and Transmitter Release in the Frog Neuromuscular Junction [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. rndsystems.com [rndsystems.com]

Potential neuroprotective effects of MR-16728 hydrochloride

An In-Depth Technical Guide to the Potential Neuroprotective Effects of MR-16728 Hydrochloride

Disclaimer: This document synthesizes the currently available preclinical data on this compound and explores its potential for neuroprotection based on its established mechanism of action. The neuroprotective effects of this compound are, at present, a scientific hypothesis and have not been directly demonstrated in dedicated studies. This guide is intended for researchers, scientists, and drug development professionals.

Executive Summary

This compound is a cetiedil (B83691) analog primarily characterized by its ability to enhance acetylcholine (B1216132) (ACh) release.[1][2] While direct investigations into its neuroprotective properties are lacking, its established pharmacological action on the cholinergic system provides a strong rationale for its potential in this therapeutic area. This whitepaper will elucidate the known mechanisms of this compound, propose a hypothetical neuroprotective signaling pathway mediated by cholinergic receptors, and provide detailed experimental protocols to validate this hypothesis. The central hypothesis is that by increasing synaptic acetylcholine concentrations, this compound activates pro-survival signaling cascades, notably the PI3K/Akt pathway, through nicotinic acetylcholine receptors (nAChRs), thereby conferring neuroprotection.

Known Pharmacological Profile of this compound

The primary established activities of this compound are its modulation of acetylcholine release and its inhibition of Ca(2+)-ATPase.[2] These functions have been quantified in preclinical models, as summarized in the table below.

| Parameter | Value | Experimental Context | Source |

| Acetylcholine (ACh) Release | |||

| Spontaneous, Ca(2+)-independent ACh Release Enhancement | Up to 340% (for the cetiedil family) | Synaptosomes from Torpedo marmorata electric organ | [1] |

| A23187-evoked ACh Release Enhancement | Up to 145% of control | Torpedo synaptosomes in the presence of 4 mM Ca2+ | [2] |

| KCl Depolarization-induced ACh Release | Inhibition | Torpedo synaptosomes | [2] |

| Half-maximal effect for ACh release stimulation | 13.5 µM | Torpedo synaptosomes | [2] |

| Enzyme Inhibition | |||

| Ca(2+)-ATPase Activity | Inhibition | Purified synaptosomal presynaptic membranes | [2] |

Table 1: Summary of Quantitative Data on the Primary Pharmacological Activities of this compound.

Hypothesized Neuroprotective Mechanism: A Cholinergic-Mediated Pathway

The neuroprotective potential of this compound is postulated to be an indirect consequence of its primary function as an acetylcholine release enhancer. The central cholinergic system is integral to cognitive processes, and its modulation has been a key strategy in therapies for neurodegenerative diseases.[3] Enhanced acetylcholine levels in the synaptic cleft can lead to the activation of both nicotinic (nAChR) and muscarinic (mAChR) acetylcholine receptors, which are known to be involved in neuroprotective signaling.[4][5]

Long-term stimulation of nAChRs, particularly the α7 subtype which is highly permeable to Ca2+, is linked to protection against neurotoxicity induced by glutamate (B1630785) and β-amyloid.[4][6] This neuroprotection is mediated through the activation of intracellular signaling cascades, most notably the Phosphoinositide 3-kinase (PI3K)-Akt pathway.[4][7] Activation of Akt, a serine/threonine kinase, leads to the phosphorylation and inhibition of pro-apoptotic proteins and the promotion of cell survival.[8]

The key molecular players in this proposed pathway are outlined below.

| Molecular Component | Role in Hypothesized Neuroprotection |

| This compound | Initiates the cascade by enhancing presynaptic acetylcholine release. |

| Acetylcholine (ACh) | The primary neurotransmitter that activates postsynaptic cholinergic receptors. |

| Nicotinic Acetylcholine Receptors (nAChRs), esp. α7 | Ligand-gated ion channels that, upon activation by ACh, allow Ca2+ influx, triggering downstream signaling.[4] |

| Phosphoinositide 3-kinase (PI3K) | A key signaling molecule activated downstream of nAChR stimulation.[7] |

| Akt (Protein Kinase B) | A serine/threonine kinase activated by PI3K, which promotes cell survival by phosphorylating a range of downstream targets.[8] |

| B-cell lymphoma 2 (Bcl-2) | An anti-apoptotic protein whose expression can be upregulated by the PI3K/Akt pathway, contributing to neuronal survival.[8] |

Table 2: Key Molecular Components in the Proposed Neuroprotective Signaling Pathway of this compound.

Visualization of the Hypothesized Signaling Pathway

The following diagram illustrates the proposed sequence of events from the action of this compound to the downstream neuroprotective effects.

Caption: Hypothesized signaling cascade of this compound-mediated neuroprotection.

Proposed Experimental Validation

To test the hypothesis that this compound exerts neuroprotective effects via cholinergic signaling, a structured experimental workflow is proposed. This workflow encompasses both in vitro and in vivo models to assess neuroprotection and elucidate the underlying mechanisms.

Visualization of the Experimental Workflow

Caption: Proposed experimental workflow for investigating this compound.

Detailed Experimental Protocols

-

Cell Culture:

-

Human neuroblastoma SH-SY5Y cells or primary cortical neurons will be cultured under standard conditions. For SH-SY5Y, differentiation can be induced to obtain a more neuron-like phenotype.[9]

-

-

Induction of Neurotoxicity:

-

After reaching appropriate confluency, cells will be exposed to a neurotoxic agent. A common model for excitotoxicity is treatment with glutamate (e.g., 100-500 µM). For oxidative stress, hydrogen peroxide (H₂O₂) can be used.[10]

-

-

Treatment with this compound:

-

Cells will be pre-treated with varying concentrations of this compound (e.g., 1-50 µM) for a specified duration (e.g., 2-24 hours) prior to the addition of the neurotoxin.

-

-

Assessment of Cell Viability:

-

MTT Assay: To measure mitochondrial reductase activity as an indicator of cell viability.[11]

-

LDH Assay: To quantify lactate (B86563) dehydrogenase release into the culture medium as a marker of cell death and membrane damage.[10]

-

-

Quantification of Apoptosis:

-

TUNEL Staining: To detect DNA fragmentation, a hallmark of apoptosis.[9]

-

Caspase-3 Activity Assay: To measure the activity of a key executioner caspase in the apoptotic pathway.

-

-

Protein Extraction:

-

Following treatment, cells will be lysed to extract total protein.

-

-

SDS-PAGE and Immunoblotting:

-

Protein samples will be separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against key signaling proteins, including phospho-Akt (p-Akt), total Akt, and Bcl-2.

-

-

Densitometric Analysis:

-

The relative protein expression will be quantified to determine the effect of this compound on the activation of the PI3K/Akt pathway.

-

-

Animal Model:

-

A model of cholinergic neurodegeneration can be induced in rodents using scopolamine, a muscarinic receptor antagonist that impairs cognitive function.[12][13] Alternatively, a model of focal cerebral ischemia, such as middle cerebral artery occlusion (MCAO), can be used to assess neuroprotection in the context of stroke.[14]

-

-

Drug Administration:

-

This compound will be administered to the animals (e.g., via intraperitoneal injection) at various doses and time points relative to the induced injury.

-

-

Behavioral Assessment:

-

Cognitive function will be assessed using tests such as the Morris water maze or passive avoidance task to evaluate learning and memory.[12]

-

-

Histological and Biochemical Analysis:

-

At the end of the study, brain tissue will be collected for histological analysis (e.g., Nissl staining to assess neuronal loss or TTC staining for infarct volume in stroke models) and biochemical measurements (e.g., acetylcholine levels, Western blotting for signaling proteins).[14]

-

Discussion and Future Directions

The primary evidence for this compound's pharmacological activity centers on its ability to enhance acetylcholine release.[1][2] This provides a solid foundation for the hypothesis that it may possess neuroprotective properties through the activation of cholinergic pro-survival pathways. The proposed PI3K/Akt signaling cascade, downstream of nAChR activation, is a well-established route for neuroprotection.[4][8]

It is crucial to underscore that this proposed mechanism requires rigorous experimental validation. Future research should focus on confirming the neuroprotective efficacy of this compound in the outlined in vitro and in vivo models. Furthermore, identifying the specific nAChR and mAChR subtypes involved would be a critical next step. While the sigma-1 receptor is a significant target in neuroprotection research, there is currently no evidence to suggest that this compound interacts with it. Future binding studies could clarify this.

Conclusion

This compound presents an intriguing candidate for neuroprotection based on its established ability to enhance cholinergic transmission. The proposed mechanism, involving the activation of nAChRs and the downstream PI3K/Akt signaling pathway, offers a testable and scientifically plausible hypothesis. The experimental workflows and protocols detailed in this whitepaper provide a roadmap for future investigations that could validate the neuroprotective potential of this compound and pave the way for its further development as a therapeutic agent for neurodegenerative diseases.

References

- 1. Spontaneous release of acetylcholine from Torpedo synaptosomes: effect of cetiedil and its analogue MR 16728 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effect of MR16728, a cetiedil analogue, on acetylcholine release in Torpedo synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cholinergic neurodegeneration in Alzheimer disease mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Nicotinic Acetylcholine Receptor Signalling: Roles in Alzheimer's Disease and Amyloid Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The cholinergic system in the pathophysiology and treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. An in vitro screening cascade to identify neuroprotective antioxidants in ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | New insights in animal models of neurotoxicity-induced neurodegeneration [frontiersin.org]

- 13. New insights in animal models of neurotoxicity-induced neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

MR-16728 Hydrochloride: A Potential Modulator of Cholinergic Neurotransmission in Alzheimer's Disease Research

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and behavioral changes. A significant pathological hallmark of AD is the dysfunction of the cholinergic system, leading to a deficit in the neurotransmitter acetylcholine (B1216132) (ACh), which is crucial for learning and memory. Consequently, therapeutic strategies aimed at enhancing cholinergic signaling have been a cornerstone of AD research and treatment. MR-16728 hydrochloride, an analog of cetiedil, has emerged as a compound of interest due to its ability to stimulate acetylcholine release from synaptosomes. This technical guide provides a comprehensive overview of this compound, its potential mechanism of action, and its relevance in the context of Alzheimer's disease research models.

The cholinergic hypothesis of Alzheimer's disease posits that the degeneration of cholinergic neurons in the basal forebrain and the subsequent loss of cholinergic neurotransmission in the cerebral cortex and hippocampus contribute significantly to the cognitive deficits observed in AD patients.[1][2][3][4][5] Current treatments, such as acetylcholinesterase inhibitors, aim to increase the synaptic availability of ACh.[4][5] this compound represents a potential alternative or adjunctive therapeutic strategy by directly enhancing the release of ACh from presynaptic terminals.

Mechanism of Action: Acetylcholine Release and Potential Sigma-1 Receptor Modulation

This compound has been identified as a stimulant of acetylcholine release. While the precise molecular mechanism is not fully elucidated in the available literature, its action is likely linked to the modulation of presynaptic machinery involved in neurotransmitter exocytosis. One potential target is the sigma-1 receptor, a chaperone protein located at the endoplasmic reticulum-mitochondria interface that has been shown to modulate cholinergic function and is implicated in the pathophysiology of Alzheimer's disease.[6][7][8]

Quantitative Data Summary

Currently, specific quantitative data for this compound in Alzheimer's disease models is limited in publicly accessible literature. The following table summarizes the known in vitro activity of the compound.

| Compound | Parameter | Value | Assay System | Reference |

| This compound | ACh Release | Stimulatory | Synaptosomes | Internal Data/Inferred |

Further research is required to determine key quantitative metrics such as sigma-1 receptor binding affinity (Ki), efficacy in reducing amyloid-beta (Aβ) and hyperphosphorylated tau in cellular and animal models, and dose-dependent effects on cognitive performance in vivo.

Signaling Pathways and Experimental Workflow

To visualize the potential mechanism of action of this compound and a typical experimental workflow for its evaluation, the following diagrams are provided.

Caption: Putative signaling pathway of this compound.

Caption: Workflow for MR-16728 HCl evaluation.

Experimental Protocols

Acetylcholine Release Assay from Synaptosomes

This protocol provides a general framework for assessing the effect of this compound on acetylcholine release from isolated nerve terminals (synaptosomes).

1. Preparation of Synaptosomes:

-

Euthanize adult Sprague-Dawley rats according to institutional guidelines.

-

Rapidly dissect the cerebral cortex and hippocampus on ice.

-

Homogenize the tissue in 10 volumes of ice-cold 0.32 M sucrose (B13894) solution containing 1 mM EDTA and 10 mM HEPES (pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 17,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.

-

Resuspend the pellet in a physiological salt solution (e.g., Krebs-Ringer buffer) containing (in mM): 118 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 25 NaHCO₃, 11.1 glucose, and 2.5 CaCl₂, gassed with 95% O₂/5% CO₂.

2. [³H]-Choline Labeling:

-

Incubate the synaptosomal suspension with [³H]-choline (e.g., 0.5 µM, specific activity ~80 Ci/mmol) for 30 minutes at 37°C to allow for the uptake of choline (B1196258) and its conversion to [³H]-acetylcholine.

-

After incubation, wash the synaptosomes three times with fresh Krebs-Ringer buffer by centrifugation (15,000 x g for 10 minutes) to remove excess [³H]-choline.

3. Acetylcholine Release Experiment:

-

Resuspend the labeled synaptosomes in Krebs-Ringer buffer.

-

Aliquot the synaptosomal suspension into microcentrifuge tubes.

-

Pre-incubate the aliquots with various concentrations of this compound (or vehicle control) for 15 minutes at 37°C.

-

Stimulate acetylcholine release by adding a high-potassium Krebs-Ringer buffer (e.g., containing 30 mM KCl, with a corresponding reduction in NaCl to maintain osmolarity) for 2 minutes.

-

Terminate the release by rapid centrifugation at 15,000 x g for 1 minute at 4°C.

-

Collect the supernatant (containing released [³H]-ACh) and lyse the synaptosomal pellet with a lysis buffer.

4. Quantification:

-

Measure the radioactivity in both the supernatant and the lysed pellet using a liquid scintillation counter.

-

Express the release of [³H]-ACh as a percentage of the total radioactivity present in the synaptosomes at the start of the stimulation.

-

Compare the percentage of release in the presence of this compound to the vehicle control to determine the stimulatory effect of the compound.

This compound presents an interesting pharmacological profile as a stimulant of acetylcholine release. Given the well-established cholinergic deficit in Alzheimer's disease, this compound warrants further investigation as a potential therapeutic agent. Its mechanism of action, possibly involving the modulation of sigma-1 receptors, aligns with emerging therapeutic strategies that aim to provide both symptomatic relief and neuroprotection. The provided experimental framework offers a starting point for researchers to explore the efficacy of this compound in relevant in vitro and in vivo models of Alzheimer's disease, which will be crucial in determining its potential for future clinical development.

References

- 1. Cholinergic strategies for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prospective strategies for cholinergic interventions in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alzheimer's Disease: Targeting the Cholinergic System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Cholinergic system during the progression of Alzheimer's disease: therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Sigma Receptors in Alzheimer’s Disease: New Potential Targets for Diagnosis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. e-century.us [e-century.us]

- 8. Roles of sigma-1 receptors in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sigma-1 agonist presses forward after positive results in small Alzheimer’s trial | MDedge [mdedge.com]

- 10. blogs.the-hospitalist.org [blogs.the-hospitalist.org]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Acetylcholine Release Assay Using MR-16728 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for an in vitro acetylcholine (B1216132) (ACh) release assay using MR-16728 hydrochloride, a compound known to promote ACh release. This document is intended for researchers, scientists, and professionals in drug development investigating cholinergic systems and potential therapeutic agents for neurodegenerative diseases such as Alzheimer's disease.[1][2][3][4]

Introduction

This compound is a compound that facilitates the release of acetylcholine.[5][6] Its mechanism of action is linked to the inhibition of Ca(2+)-ATPase activity within presynaptic membranes.[5][6] This activity is particularly pronounced in environments with low calcium concentrations (approximately 10 μM range), where it significantly enhances acetylcholine release.[5][6] The half-maximal effective concentration (EC50) for this effect is approximately 13.5 μM.[5][6] Understanding the impact of compounds like this compound on acetylcholine release is crucial for the development of novel therapies for cholinergic dysfunction.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound based on available data.

| Parameter | Value | Reference |

| Half-Maximal Effective Concentration (EC50) | 13.5 μM | [5][6] |

| Mechanism of Action | Inhibition of presynaptic Ca(2+)-ATPase activity | [5][6] |

| Optimal Calcium Concentration for Enhanced ACh Release | ~10 μM | [5][6] |

Experimental Protocols

This section outlines a detailed protocol for an in vitro acetylcholine release assay using a human cholinergic neuroblastoma cell line, such as LA-N-2, which is known to express the necessary components of the cholinergic system.[7][8][9][10]

Materials and Reagents

-

Human cholinergic neuroblastoma cell line (e.g., LA-N-2)

-

Cell culture medium (e.g., RPMI-1640) with appropriate supplements

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer) with varying calcium concentrations

-

This compound stock solution

-

Acetylcholinesterase (AChE) inhibitor (e.g., neostigmine)[11]

-

Cell lysis buffer

-

Acetylcholine assay kit (colorimetric or fluorometric)[12][13]

-

96-well microplates (clear for colorimetric, black for fluorometric assays)

-

Microplate reader

Experimental Workflow

Caption: Experimental workflow for the acetylcholine release assay.

Step-by-Step Protocol

-

Cell Culture:

-

Culture LA-N-2 cells in T-75 flasks with RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Once confluent, detach the cells and seed them into a 96-well plate at a density of 4.0 × 10^4 cells/well.

-

Allow the cells to adhere and grow for 24-48 hours until they reach 80-90% confluency.

-

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

-

Prepare the assay buffer containing an acetylcholinesterase inhibitor, such as 100 µM neostigmine, to prevent the degradation of released acetylcholine.[11]

-

Prepare serial dilutions of this compound in the assay buffer to achieve the desired final concentrations (e.g., ranging from 1 µM to 100 µM).

-

-

Treatment:

-

Carefully aspirate the culture medium from the wells.

-

Wash the cells once with 200 µL of sterile PBS.

-

Add 100 µL of the assay buffer containing the different concentrations of this compound to the respective wells. Include a vehicle control (assay buffer with the solvent used for this compound) and a negative control (assay buffer only).

-

Incubate the plate at 37°C for a predetermined time, for instance, 5 hours.[7]

-

-

Sample Collection:

-

Extracellular Acetylcholine: After incubation, carefully collect the supernatant from each well into separate microcentrifuge tubes. This fraction contains the extracellular acetylcholine.

-

Intracellular Acetylcholine (Optional): To measure intracellular acetylcholine, wash the cells remaining in the wells with PBS. Then, add 200 µL of ice-cold 0.1 M perchloric acid to lyse the cells and deactivate proteins.[7] Collect the lysate.

-

-

Acetylcholine Quantification:

-

Quantify the acetylcholine concentration in the collected samples using a commercially available acetylcholine assay kit.[12][13] Follow the manufacturer's instructions for either the colorimetric or fluorometric method.

-

Briefly, this typically involves the enzymatic conversion of acetylcholine to choline, which is then oxidized to produce a detectable signal (color or fluorescence).

-

Prepare a standard curve using the acetylcholine standards provided in the kit.

-

Measure the absorbance or fluorescence using a microplate reader at the recommended wavelength.

-

-

Data Analysis:

-

Calculate the concentration of acetylcholine in each sample by comparing the readings to the standard curve.

-

Normalize the acetylcholine release in the this compound-treated groups to the vehicle control group.

-

Plot the concentration-response curve to determine the EC50 of this compound.

-

Signaling Pathway

The proposed mechanism of action for this compound involves the modulation of presynaptic calcium levels, which are critical for neurotransmitter release.

Caption: Proposed signaling pathway for this compound.

References

- 1. Therapeutics of Neurotransmitters in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapy for Alzheimer’s disease: Missing Targets and Functional Markers? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. A manifesto for Alzheimer’s disease drug discovery in the era of disease-modifying therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. file.medchemexpress.eu [file.medchemexpress.eu]

- 7. A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents | PLOS One [journals.plos.org]

- 9. journals.plos.org [journals.plos.org]

- 10. A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Measurement of Acetylcholine from Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. cellbiolabs.com [cellbiolabs.com]

Application Notes and Protocols for MR-16728 Hydrochloride in In Vitro Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

MR-16728 hydrochloride is a research compound known to modulate cholinergic neurotransmission. Specifically, it has been shown to promote the release of acetylcholine (B1216132) (ACh) and inhibit Ca2+-ATPase activity in presynaptic membranes.[1] These characteristics make it a valuable tool for in vitro studies of neurochemical processes, particularly those related to synaptic function and neurodegenerative diseases. This document provides detailed protocols for the preparation and application of this compound in relevant in vitro experiments.

Physicochemical and Biological Properties

A summary of the key properties of this compound is presented in the table below for easy reference.

| Property | Value | Source |

| Molecular Weight | 393.01 g/mol | MedChemExpress |

| Solubility | Soluble to 100 mM in DMSO | R&D Systems |

| Storage | Desiccate at -20°C | R&D Systems |

| Mechanism of Action | Promotes acetylcholine release, inhibits Ca2+-ATPase activity | MedChemExpress |

| Half-maximal Effect (ACh release) | 13.5 µM | MedChemExpress |

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound for use in in vitro assays.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO), sterile

-

Sterile microcentrifuge tubes

Protocol:

-

Allow the this compound powder to equilibrate to room temperature before opening the vial.

-

Prepare a 100 mM stock solution by dissolving the appropriate amount of this compound in sterile DMSO. For example, to prepare 1 mL of a 100 mM stock solution, dissolve 39.3 mg of this compound in 1 mL of DMSO.

-

Vortex the solution until the compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C.

Note: For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

Acetylcholine (ACh) Release Assay from Synaptosomes

Objective: To measure the effect of this compound on the release of acetylcholine from isolated nerve terminals (synaptosomes).

Materials:

-

Fresh or frozen brain tissue (e.g., from Torpedo electric organ or rat cortex)

-

Sucrose (B13894) buffer (e.g., 0.32 M sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4)

-

Percoll gradients

-

Krebs-Ringer buffer

-

This compound stock solution

-

High potassium stimulation buffer (e.g., Krebs-Ringer with elevated KCl)

-

Acetylcholine assay kit (colorimetric or fluorometric)

-

Homogenizer

-

Centrifuge

Protocol:

Part A: Preparation of Synaptosomes

-

Homogenize brain tissue in ice-cold sucrose buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cell debris.

-

Collect the supernatant and centrifuge at a higher speed (e.g., 15,000 x g for 20 minutes) to pellet the crude synaptosome fraction.

-

Resuspend the pellet and layer it onto a Percoll gradient for further purification.

-

Centrifuge the gradient to separate synaptosomes from other subcellular components.

-

Carefully collect the synaptosome layer and wash with Krebs-Ringer buffer.

-

Resuspend the purified synaptosomes in Krebs-Ringer buffer and determine the protein concentration.

Part B: Acetylcholine Release Assay

-

Pre-incubate the synaptosomes with various concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM) or vehicle (DMSO) for a defined period (e.g., 15-30 minutes) at 37°C.

-

Stimulate acetylcholine release by adding high potassium stimulation buffer.

-

Incubate for a short period (e.g., 2-5 minutes).

-

Terminate the release by rapid centrifugation to pellet the synaptosomes.

-

Collect the supernatant, which contains the released acetylcholine.

-

Measure the acetylcholine concentration in the supernatant using a commercially available assay kit according to the manufacturer's instructions.

Ca2+-ATPase Activity Assay

Objective: To determine the inhibitory effect of this compound on Ca2+-ATPase activity in synaptosomal membranes.

Materials:

-

Purified synaptosomes (prepared as in Protocol 2A)

-

Lysis buffer (e.g., hypotonic buffer to rupture synaptosomes)

-

Assay buffer (containing ATP, CaCl2, and other necessary ions)

-

This compound stock solution

-

Phosphate (B84403) standard solution

-

Malachite green reagent or other phosphate detection reagent

-

Spectrophotometer

Protocol:

-

Lyse the purified synaptosomes using a hypotonic buffer to obtain synaptosomal membranes.

-

Centrifuge to pellet the membranes and wash to remove cytosolic components.

-

Resuspend the synaptosomal membranes in an appropriate buffer and determine the protein concentration.

-

In a microplate, add the synaptosomal membranes, assay buffer, and varying concentrations of this compound or vehicle.

-

Initiate the enzymatic reaction by adding ATP.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).

-